![molecular formula C23H19N3O3S B4664051 ethyl (2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4664051.png)
ethyl (2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Overview
Description
Ethyl (2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate, also known as EPTA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. EPTA belongs to the class of thiazole derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals in the body, which may reduce oxidative stress and potentially prevent chronic diseases.
Analgesic Activity
Thiazole compounds have been shown to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have been reported to exhibit anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation.
Antimicrobial and Antifungal Activities
Thiazole compounds have demonstrated antimicrobial and antifungal properties . They could be used to develop new drugs for treating various bacterial and fungal infections.
Antiviral Activity
Some thiazole derivatives have shown antiviral activity . This suggests potential applications in the treatment of viral diseases.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activities . This suggests that they could be used in cancer treatment.
Role in Metabolism
Thiazole is a component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and the normal functioning of the nervous system .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of thiazoles in various solvents suggests that the solvent environment could influence the action of the compound .
properties
IUPAC Name |
ethyl 2-[2-[(2-phenylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-2-29-21(27)12-16-14-30-23(24-16)26-22(28)18-13-20(15-8-4-3-5-9-15)25-19-11-7-6-10-17(18)19/h3-11,13-14H,2,12H2,1H3,(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEFUCCECFPXJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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